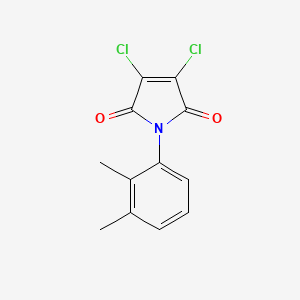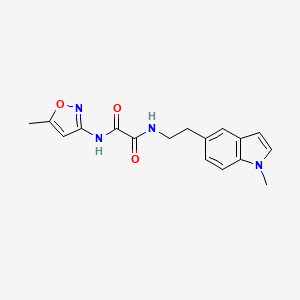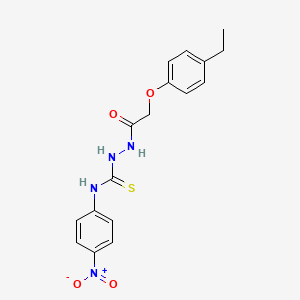
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide, also known as EPTC, is a herbicide that belongs to the thiocarbamate family. It is widely used in agriculture to control weed growth in crops such as corn, soybeans, and wheat. EPTC has been found to be an effective herbicide due to its ability to inhibit the growth of weeds by disrupting the metabolic pathways of plants.
Aplicaciones Científicas De Investigación
Spectral and X-ray Diffraction Studies
Thiosemicarbazides, including compounds like 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide, have been extensively studied for their biological activities and applications in pharmaceutical and industrial fields. These compounds' structural characteristics, including their crystal packing and hydrogen bonding patterns, have been elucidated through spectral and X-ray diffraction studies, highlighting their potential in various scientific applications (Aparna et al., 2011).
Potential Anticancer Agents
Recent research has identified thiosemicarbazide derivatives as potential anticancer agents. Studies on compounds like 1-(2,4-dichlorophenoxy)acetyl-4-(2-fluorophenyl) thiosemicarbazide have shown cytotoxic effects on cancer cell lines while being non-toxic to normal cells, indicating their potential in cancer treatment (Kozyra et al., 2022).
Anion Chemosensors
Thiosemicarbazide derivatives have been synthesized as anion chemosensors, exhibiting properties like internal charge transfer mechanisms. These compounds' anion binding properties have been explored, showcasing their potential in developing new sensing technologies (Farrugia et al., 2016).
Inhibitors of Cholinesterase
Para-substituted thiosemicarbazones have shown potential as cholinesterase inhibitors. These compounds, including derivatives of thiosemicarbazide, have demonstrated inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their use in treating diseases related to cholinesterase malfunction (Khan et al., 2023).
Nonlinear Optical Materials
Thiosemicarbazide derivatives have been synthesized and their nonlinear optical properties have been investigated, indicating their potential as materials for optical device applications such as optical limiters and switches (Naseema et al., 2010).
Antimicrobial Activity
Thiosemicarbazide derivatives have demonstrated antimicrobial activities, making them candidates for developing new antimicrobial agents. Studies have shown significant activity against various bacterial strains, highlighting their potential in combating bacterial infections (Parekh & Desai, 2006).
Propiedades
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-2-12-3-9-15(10-4-12)25-11-16(22)19-20-17(26)18-13-5-7-14(8-6-13)21(23)24/h3-10H,2,11H2,1H3,(H,19,22)(H2,18,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVORZABBALVNLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407535.png)
![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2407537.png)
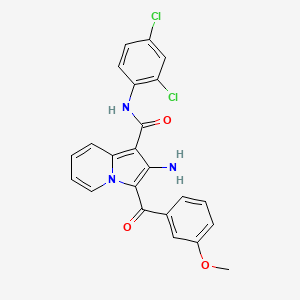
![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)
![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)

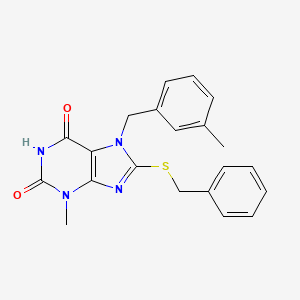
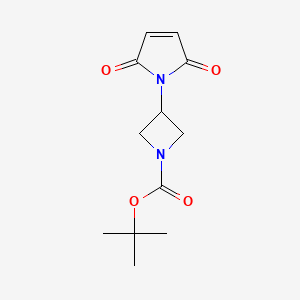
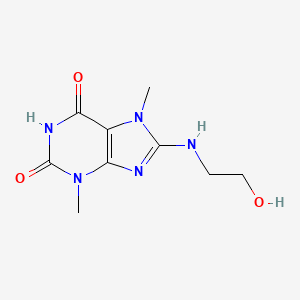
![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)
